molecular formula C6H7Br3N2 B1345110 2,4,5-Tribromo-1-propyl-1H-imidazole CAS No. 31250-78-9

2,4,5-Tribromo-1-propyl-1H-imidazole

Cat. No.: B1345110
CAS No.: 31250-78-9
M. Wt: 346.85 g/mol
InChI Key: CLJXQVVLSZWGJO-UHFFFAOYSA-N
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Description

Contextual Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. tsijournals.com First synthesized by Heinrich Debus in 1858, the imidazole ring is a fundamental structural motif found in a vast array of biologically and chemically significant molecules. nih.gov Its unique chemical architecture imparts a combination of properties that make it a versatile building block in contemporary research. nih.govlifechemicals.com

The imidazole structure is planar and aromatic, with a sextet of π-electrons delocalized across the ring. tsijournals.com It is an amphoteric compound, meaning it can act as both a weak acid and a weak base. tsijournals.comresearchgate.net The nitrogen at position 3 (N-3) has a lone pair of electrons and acts as a base, while the hydrogen on the nitrogen at position 1 (N-1) can be deprotonated, allowing it to act as an acid. tsijournals.comnih.gov This dual reactivity is crucial to its function in many chemical systems, including enzymatic catalysis, where the histidine residue plays a vital role. nih.gov

In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" because it is a key component in numerous natural products, such as the amino acid histidine and the neurotransmitter histamine, and is present in many commercial drugs. nih.govlifechemicals.com Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Beyond medicine, imidazole derivatives are integral to materials science, where they are used as precursors for ionic liquids, N-heterocyclic carbenes (NHCs) for catalysis, and components of coordination polymers and other advanced materials. lifechemicals.commaastrichtuniversity.nl

Table 1: General Physicochemical Properties of the Imidazole Ring
PropertyValueReference
Chemical FormulaC₃H₄N₂ tsijournals.com
AromaticityAromatic, 6 π-electron system tsijournals.com
Basicity (pKa of conjugate acid)~7.0 nih.gov
Acidity (pKa)~14.5 nih.gov
Dipole Moment3.61 D tsijournals.com
SolubilitySoluble in water and other polar solvents. nih.gov

Rationale for Advanced Investigation of Polybrominated N-Alkyl Imidazole Derivatives

The functionalization of the imidazole core allows for the fine-tuning of its chemical and physical properties. The investigation of polybrominated N-alkyl imidazole derivatives is driven by the unique combination of properties imparted by both the halogen atoms and the alkyl substituent.

Polybromination: The introduction of multiple bromine atoms onto the imidazole ring has several significant effects.

Modified Reactivity: Bromine atoms are electron-withdrawing, which alters the electron density of the imidazole ring, influencing its reactivity in further chemical transformations. ontosight.ai

Synthetic Utility: The carbon-bromine bonds serve as versatile synthetic handles. Brominated imidazoles are valuable intermediates in organic synthesis, allowing for the introduction of various functional groups through cross-coupling reactions.

Material Properties: The presence of heavy bromine atoms significantly increases the molecular weight and density of the compound. Polyhalogenated heterocycles are studied for applications as flame retardants and as building blocks for high-density materials. ontosight.ai

N-Alkylation: The attachment of an alkyl group, such as a propyl chain, to the N-1 position of the imidazole ring also confers distinct advantages.

Modulation of Physical Properties: N-alkylation prevents the formation of intermolecular hydrogen bonds, which generally leads to lower melting points and increased solubility in nonpolar organic solvents compared to their N-H counterparts. This is a key strategy in the synthesis of ionic liquids. thalesnano.comresearchgate.net

Biological Activity: The nature and length of the N-alkyl chain can have a profound impact on the biological activity of imidazole derivatives. Studies have shown that antibacterial efficacy can increase with the length of the alkyl chain. nih.govresearchgate.net

Synthetic Control: The alkyl group occupies one of the nitrogen atoms, which can direct the regioselectivity of subsequent reactions on the imidazole ring. otago.ac.nz

The combination of a polybrominated core with an N-alkyl substituent creates a multifunctional platform. These derivatives are of interest for developing novel materials with specific thermal or physical properties and for synthesizing complex molecular targets in medicinal chemistry.

Specific Academic Relevance of 2,4,5-Tribromo-1-propyl-1H-imidazole within Organic and Materials Chemistry

While extensive research on this compound itself is not widely documented, its academic relevance can be understood by considering its structural features and the established utility of related compounds, such as 2,4,5-Tribromo-1-methyl-1H-imidazole. chemheterocycles.com

In Organic Chemistry: this compound is a highly functionalized building block for organic synthesis. The three bromine atoms at positions 2, 4, and 5 are susceptible to substitution through various metal-catalyzed cross-coupling reactions. This allows chemists to selectively replace the bromine atoms with aryl, alkyl, or other functional groups, providing a pathway to complex, polysubstituted imidazole derivatives from a stable and accessible precursor. The N-propyl group enhances solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

In Materials Chemistry: The high density imparted by the three bromine atoms makes this compound and polymers derived from it of interest for the development of high-density materials. Furthermore, the N-propyl imidazole core is a classic structural unit for imidazolium-based ionic liquids. While the bromination might alter the typical properties of ionic liquids, it opens avenues for creating task-specific ionic liquids with unique solvating abilities or electrochemical properties. The molecule can also serve as a ligand for creating coordination polymers or metal-organic frameworks (MOFs), where the bromine atoms could participate in halogen bonding, influencing the final structure and properties of the material.

Table 2: Physicochemical Properties of 2,4,5-Tribromo-1H-imidazole (Parent Compound)
PropertyValueReference
Chemical FormulaC₃HBr₃N₂ nih.gov
Molecular Weight304.77 g/mol nih.gov
IUPAC Name2,4,5-tribromo-1H-imidazole nih.gov
CAS Number2034-22-2 nih.gov
XLogP32.0 nih.gov
Table 3: Predicted Physicochemical Properties of this compound
PropertyPredicted Value / Description
Chemical FormulaC₆H₇Br₃N₂
Molecular Weight346.85 g/mol
IUPAC NameThis compound
Boiling PointExpected to be significantly higher than non-brominated N-propyl imidazole due to increased molecular weight and van der Waals forces.
Melting PointExpected to be lower than its N-H counterpart (2,4,5-Tribromo-1H-imidazole) due to the disruption of intermolecular hydrogen bonding.
SolubilityExpected to have low solubility in water but good solubility in common organic solvents like dichloromethane, THF, and ethyl acetate.
Lipophilicity (LogP)Expected to be higher than 2,4,5-Tribromo-1H-imidazole due to the addition of the lipophilic propyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-tribromo-1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJXQVVLSZWGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953316
Record name 2,4,5-Tribromo-1-propyl-1H-imidazole
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Molecular Weight

346.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-78-9
Record name Imidazole, 2,4,5-tribromo-1-propyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Tribromo-1-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways Toward 2,4,5 Tribromo 1 Propyl 1h Imidazole

Foundations of Imidazole (B134444) Ring Construction and Functionalization

The initial and crucial phase in the synthesis of the target molecule is the formation of the imidazole nucleus. This can be achieved through various classical and modern synthetic methods, each offering distinct advantages in terms of yield, scalability, and substrate scope.

Classical and Modern Approaches to Imidazole Core Synthesis

The synthesis of the imidazole ring was first reported in 1858 by Heinrich Debus, who condensed glyoxal, formaldehyde, and ammonia (B1221849). wikipedia.org This method, while historically significant, often results in low yields but is still utilized for creating C-substituted imidazoles. wikipedia.orgnih.gov

Several other classical methods have since been developed:

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org A modification of this method, substituting one equivalent of ammonia with an amine, can produce N-substituted imidazoles in good yields. wikipedia.org

Wallach Synthesis: This method involves the reaction of phosphorus oxychloride with an N,N'-disubstituted oxamide (B166460) to form a nitroxamide, which is then reduced to produce chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This approach generates 3-mercaptoimidazoles from the reaction of α-aminoketones with cyanates, isothiocyanates, or thiocyanates. pharmaguideline.com

Modern synthetic approaches often focus on improving efficiency and accommodating a wider range of functional groups. These include:

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). wikipedia.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rate in classical syntheses, such as a modification of the Debus method using benzil, benzaldehyde, and ammonia in glacial acetic acid. wikipedia.orgresearchgate.net

Catalytic Methods: Heterogeneous catalysis has been employed for the synthesis of substituted imidazoles. nih.gov For instance, one-pot reactions using iodobenzene (B50100) and imidazole in the presence of a copper catalyst can yield N-arylimidazoles. nih.gov

Table 1: Comparison of Imidazole Synthesis Methods
MethodReactantsKey FeaturesReference
Debus SynthesisGlyoxal, Formaldehyde, AmmoniaFirst reported synthesis, low yields. wikipedia.orgnih.gov
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/AmineMulticomponent reaction, can yield N-substituted imidazoles. wikipedia.org
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)Modern approach for substituted imidazoles. wikipedia.org
Microwave-Assisted SynthesisVaries (e.g., Benzil, Benzaldehyde, Ammonia)Accelerates reaction times. wikipedia.orgresearchgate.net

Regiocontrol in the Derivatization of the Imidazole Nucleus

Achieving regiocontrol in the functionalization of the imidazole ring is critical for the synthesis of specifically substituted derivatives. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions C-2, C-4, and C-5 are all available for substitution, and directing the incoming electrophile to the desired position requires careful consideration of the existing substituents and reaction conditions.

The use of protecting groups on one of the nitrogen atoms can be a key strategy to direct substitution. For instance, protecting one of the nitrogen atoms can increase the steric hindrance at the adjacent carbon position, thereby favoring substitution at other positions. google.com Furthermore, the electronic nature of substituents on the imidazole ring plays a significant role in directing further functionalization. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. nih.gov

Exhaustive Bromination of the Imidazole Ring System

Following the synthesis of the imidazole core, the next step towards 2,4,5-Tribromo-1-propyl-1H-imidazole is the exhaustive bromination of the C-2, C-4, and C-5 positions.

Mechanistic Insights into Polybromination Reactions (e.g., using N-bromosuccinimide)

The polybromination of imidazole is typically achieved through electrophilic aromatic substitution. Brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed. rsc.orgorganic-chemistry.org The reaction with NBS is often preferred as it is a safer and more convenient source of electrophilic bromine. organic-chemistry.org

The mechanism of bromination with NBS generally proceeds via the generation of a bromine cation (Br⁺) or a polarized bromine source which then attacks the electron-rich imidazole ring. The reaction is believed to occur through a stepwise mechanism. nih.gov The high reactivity of the imidazole ring often leads to polybromination, yielding 2,4,5-tribromoimidazole (B189480) as the major product. rsc.org

Influence of Reaction Conditions on Degree and Regioselectivity of Bromination

The extent and regioselectivity of bromination are highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the nature of the brominating agent can be manipulated to control the outcome of the reaction.

For instance, the use of a less reactive brominating agent or milder reaction conditions can sometimes lead to the formation of mono- or di-brominated products. rsc.org The choice of solvent can also influence the reaction; for example, using N-bromosuccinimide in dimethylformamide (DMF) has been shown to produce a mixture of mono-, di-, and tribromoimidazoles. rsc.org In contrast, more forcing conditions, such as using an excess of bromine, will typically lead to the exhaustive bromination of all available carbon positions on the imidazole ring. researchgate.net

N-Alkylation Chemistry for the Introduction of the Propyl Moiety

The final step in the synthesis of this compound is the introduction of the propyl group at one of the nitrogen atoms of the tribrominated imidazole ring. This is typically achieved through an N-alkylation reaction.

The N-alkylation of imidazoles is a well-established transformation. The reaction generally involves the deprotonation of the imidazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane. mtsu.edu Common bases used for this purpose include potassium carbonate or sodium hydroxide (B78521). mtsu.edulookchem.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). mtsu.edu

For unsymmetrical imidazoles, N-alkylation can lead to a mixture of regioisomers. reddit.com However, in the case of the symmetrical 2,4,5-tribromoimidazole, alkylation at either nitrogen atom results in the same product. The reactivity of the alkyl halide is a key factor, with less reactive halides sometimes requiring heating to facilitate the reaction. mtsu.edulookchem.com

Table 2: Key Steps in the Synthesis of this compound
StepTransformationTypical Reagents and ConditionsReference
1Imidazole Ring Formatione.g., Debus-Radziszewski Synthesis (1,2-dicarbonyl, aldehyde, ammonia) wikipedia.org
2Exhaustive BrominationN-bromosuccinimide (NBS) or Bromine (Br₂) rsc.orgorganic-chemistry.org
3N-AlkylationPropyl halide (e.g., 1-bromopropane), Base (e.g., K₂CO₃), Solvent (e.g., DMF) mtsu.edu

Diverse Strategies for N-Propylation of Imidazoles

The introduction of an N-propyl group onto an imidazole ring is a fundamental N-alkylation reaction. The ambident nature of the imidazole anion allows for alkylation at either of the two nitrogen atoms, a factor that is particularly relevant in unsymmetrically substituted imidazoles. otago.ac.nz For imidazole itself, these positions are equivalent. Various strategies have been developed to achieve this transformation, often involving the reaction of imidazole with a propyl halide.

Common methods for N-alkylation include:

Classical Alkylation: This typically involves reacting imidazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH), deprotonates the imidazole N-H, generating the imidazolate anion, which then acts as a nucleophile. researchgate.netnih.gov The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) and acetone (B3395972) to phase-transfer catalysis conditions. nih.gov

Use of Alkaline Carbons: Solid base catalysts, such as alkaline-exchanged carbons (e.g., containing sodium, potassium, or cesium), have been employed for the N-alkylation of imidazole in dry media. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. orientjchem.org In the context of N-alkylation, it can significantly reduce reaction times and improve yields by efficiently heating the polar molecules involved in the reaction. orientjchem.org

Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, promoting N-alkylation reactions under green chemistry principles. researchgate.net

The regioselectivity of alkylation is a critical consideration for unsymmetrical imidazoles. Electronic and steric effects of substituents on the imidazole ring dictate the preferred site of alkylation. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the nitrogen atom further away from the substituent. otago.ac.nz

Optimization of Reaction Parameters for Efficient Propyl Substitution

Achieving high yields and purity in the N-propylation of imidazoles requires careful optimization of several reaction parameters. The interplay between the base, solvent, temperature, and nature of the propylating agent is crucial for an efficient process.

Key parameters for optimization include:

Base and Solvent System: The combination of the base and solvent is critical. For instance, using potassium carbonate in dry acetone is a common and effective method for the N-alkylation of imidazole with haloacetates. nih.gov In studies involving solid base catalysts, cesium-containing carbons have shown the highest activity. researchgate.net

Reaction Temperature: Temperature influences the reaction rate. While conventional heating methods require refluxing for extended periods, microwave-assisted synthesis can achieve complete conversion in minutes. orientjchem.orgisca.me Optimization studies for microwave synthesis have identified specific power levels and irradiation times that maximize product yield. orientjchem.org For example, one study optimized the synthesis of N-substituted imidazoles using 180-watt power for 111 seconds. orientjchem.org

Nature of the Alkylating Agent: The reactivity of the propyl halide (propyl iodide > propyl bromide > propyl chloride) affects the reaction conditions required. More reactive agents like propyl iodide may allow for milder conditions.

Catalyst: In catalytic approaches, the amount and type of catalyst are key variables. For solid base catalysts, activity is influenced by the specific alkaline promoter used. researchgate.net For acid-catalyzed reactions, such as those using p-toluenesulfonic acid (PTSA), a catalyst loading of just 5 mol% has been shown to be effective. isca.me

The following table summarizes the impact of various parameters on N-propylation efficiency:

ParameterVariationEffect on PropylationSource
Method Conventional Heating vs. MicrowaveMicrowave irradiation significantly reduces reaction time and can improve yields. orientjchem.org
Base K₂CO₃, NaOH, Solid Alkaline CarbonsChoice of base affects reaction rate and work-up; solid bases like Cesium-carbon offer high activity and easy separation. researchgate.netnih.gov
Solvent Acetone, DMF, Ethanol, Ionic LiquidsSolvent polarity and properties influence reaction kinetics and solubility of reagents. nih.govresearchgate.net
Temperature Ambient to RefluxHigher temperatures generally increase reaction rates, but microwave heating is more efficient. orientjchem.org

Integrated Synthetic Strategies for this compound

The synthesis of the title compound, this compound, can be approached through several integrated strategies, which primarily involve combining the essential reactions of bromination and N-propylation.

Stepwise Construction via Sequential Bromination and N-Propylation

A logical and common approach to synthesizing polysubstituted imidazoles is a stepwise method. This can be executed in two potential sequences for the target molecule:

Bromination followed by N-Propylation: This pathway begins with the exhaustive bromination of the imidazole ring to yield 2,4,5-tribromoimidazole. Imidazole is highly susceptible to electrophilic substitution, and bromination can be achieved using reagents like bromine in acetic acid. researchgate.net The resulting 2,4,5-tribromoimidazole, a known compound, can then be subjected to N-propylation using one of the methods described in section 2.3.1. For example, reacting 2,4,5-tribromoimidazole with 1-bromopropane in the presence of a base like potassium carbonate in a suitable solvent would yield the final product. The presence of three electron-withdrawing bromine atoms on the imidazole ring will decrease the nucleophilicity of the ring nitrogens, potentially requiring more forcing conditions for the N-propylation step compared to unsubstituted imidazole.

N-Propylation followed by Bromination: Alternatively, one could first synthesize 1-propyl-1H-imidazole and then perform the bromination. The N-propyl group is an activating group, which would facilitate the subsequent electrophilic bromination of the C2, C4, and C5 positions. Reagents such as N-bromosuccinimide (NBS) or bromine could be used to achieve polybromination. researchgate.net Under more drastic reaction conditions, such as refluxing in carbon tetrachloride, polybromination of N-substituted imidazoles can be achieved. researchgate.net

Novel One-Pot and Multicomponent Approaches for the Title Compound Synthesis

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions (MCRs) that combine multiple steps into a single operation, avoiding the isolation of intermediates. bohrium.com While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct substituted imidazoles.

Many MCRs for imidazoles, such as the Debus-Radziszewski reaction and its variations, build the imidazole ring from acyclic precursors. derpharmachemica.comresearchgate.net A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source. derpharmachemica.comresearchgate.netscispace.com To form an N-substituted imidazole like the target compound, a primary amine (in this case, propylamine) is used instead of or in addition to the ammonia source. rsc.org

A hypothetical one-pot synthesis could involve:

A three-component reaction of a brominated 1,2-dicarbonyl compound, a brominated aldehyde, and propylamine.

A variation of the Groebke-Blackburn-Bienaymé reaction, which uses an aldehyde, an isocyanide, and an amidine to create fused imidazoles, could potentially be adapted. nih.gov

These MCRs are highly valuable for creating libraries of diverse imidazole derivatives efficiently. bohrium.com The main challenge in applying them to the title compound would be the availability and stability of the required polybrominated starting materials.

Green Chemistry Principles Applied to the Synthesis of Polybrominated N-Alkyl Imidazoles

The synthesis of complex molecules like polybrominated N-alkyl imidazoles can be resource-intensive and generate significant waste. Applying the principles of green chemistry aims to mitigate this environmental impact. yale.edurjpn.org

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification processes, thereby minimizing waste generation. yale.edunih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu MCRs often exhibit high atom economy.

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous volatile organic compounds. Green approaches favor the use of safer solvents like water or ethanol, or even solvent-free conditions. scispace.comrjpn.org Microwave-assisted synthesis under solvent-free conditions is a prime example. scispace.com The use of recyclable ionic liquids also aligns with this principle. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Employing recyclable catalysts, such as solid-supported acids or bases, improves the sustainability of the process. researchgate.netrsc.org For instance, using biocatalysts like Syzygium cumini seed extract has been reported for the synthesis of triarylimidazoles, highlighting a move towards renewable resources. rasayanjournal.co.in

The following table summarizes the application of green principles to the synthesis of substituted imidazoles:

Green Chemistry PrincipleApplication in Imidazole SynthesisSource
Waste Prevention Utilizing one-pot and multicomponent reaction (MCR) strategies. yale.edunih.gov
Atom Economy MCRs incorporate most atoms from reactants into the final product. yale.edu
Safer Solvents Use of water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netscispace.com
Catalysis Employing reusable solid catalysts (e.g., zeolites, functionalized nanoparticles) or biocatalysts. researchgate.netrasayanjournal.co.in
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy input. orientjchem.orgrjpn.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,5 Tribromo 1 Propyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 2,4,5-Tribromo-1-propyl-1H-imidazole is not available in the reviewed literature.

Detailed Analysis of ¹H and ¹³C NMR Spectral Data

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Specific FT-IR and Raman spectroscopic data for this compound are not available in the surveyed scientific literature.

Identification of Characteristic Vibrational Modes Associated with Bromine Substituents

While C-Br stretching and bending vibrations are expected in the fingerprint region of the infrared and Raman spectra, the precise frequencies for this compound have not been documented.

Elucidation of Conformational Features of the N-Propyl Chain

A conformational analysis of the N-propyl chain of this compound based on vibrational spectroscopy has not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

There are no published high-resolution mass spectrometry data, including precise molecular weight determination and fragmentation patterns, specifically for this compound.

Rotational Spectroscopy and Microwave Techniques for Gas-Phase Structure and Dynamics

Experimental data from rotational spectroscopy and microwave techniques for this compound are not currently available in the published literature. However, these techniques are powerful tools for the precise determination of molecular geometry in the gas phase.

Rotational spectroscopy measures the quantized rotational energy levels of molecules. For this compound, this would involve introducing the compound into a high-vacuum chamber and subjecting it to microwave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between rotational energy levels.

The resulting spectrum would allow for the determination of the molecule's rotational constants (A, B, and C), which are inversely proportional to its moments of inertia (Ia, Ib, and Ic) about the three principal axes of rotation. These moments of inertia are defined by the molecule's mass distribution and geometry. By analyzing the rotational constants of the primary isotopologue and those of isotopically substituted analogues (e.g., containing 13C or 15N), a precise experimental structure (rs, substitution structure) can be determined. For instance, studies on the parent imidazole (B134444) molecule and its isotopologues have yielded highly accurate rotational constants and molecular structures. aanda.orgnih.govresearchgate.net

Given its structure, this compound is an asymmetric top molecule, meaning all three of its moments of inertia would be different. The presence of the three heavy bromine atoms would significantly influence the moments of inertia, and their positions would be readily determined with high precision through isotopic substitution studies. The flexibility of the propyl chain would likely introduce complexities into the spectrum, potentially showing multiple conformers in the gas phase.

The nitrogen atoms in the imidazole ring possess a nuclear quadrupole moment because their nuclear spin quantum number is greater than 1/2 (I=1 for 14N). This quadrupole moment interacts with the electric field gradient at the nucleus, which is generated by the surrounding electron distribution. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels and, consequently, the spectral lines.

Analysis of this hyperfine splitting in the microwave spectrum of this compound would yield the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) for both nitrogen atoms in the imidazole ring. These constants provide detailed information about the electronic environment of the nitrogen nuclei. nih.gov The values of these constants are sensitive to the nature of the chemical bonding and can reveal details about the hybridization and electron density at each nitrogen atom. For example, the pyridinic nitrogen (N3) and the pyrrolic-type nitrogen (N1, bonded to the propyl group) would be expected to have distinct quadrupole coupling constants, reflecting their different electronic roles within the heterocyclic ring. Theoretical calculations on related molecules have shown that these constants are sensitive probes of the molecular and electronic structure. vscht.cz

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the crystal structure of this compound has not been reported, the structure of the closely related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net

Single-crystal X-ray diffraction of 2,4,5-tribromo-1-methyl-1H-imidazole has provided precise measurements of its molecular geometry. researchgate.net The imidazole ring is essentially planar, with the attached methyl group and bromine atoms deviating only slightly from this plane. The bond lengths and angles within the tribromo-imidazole core are expected to be very similar in the propyl-substituted analogue.

Table 1: Selected Bond Lengths for 2,4,5-tribromo-1-methyl-1H-imidazole researchgate.net

BondLength (Å)
Br(1)-C(2)1.859
Br(2)-C(4)1.852
Br(3)-C(5)1.845
N(1)-C(2)1.353
N(1)-C(5)1.385
N(3)-C(2)1.328
N(3)-C(4)1.378
C(4)-C(5)1.345
N(1)-C(Me)1.464

Table 2: Selected Bond Angles for 2,4,5-tribromo-1-methyl-1H-imidazole researchgate.net

AtomsAngle (°)
C(5)-N(1)-C(2)108.5
C(2)-N(3)-C(4)106.1
N(3)-C(2)-N(1)113.8
N(3)-C(4)-C(5)109.1
C(4)-C(5)-N(1)112.5
Br(1)-C(2)-N(3)123.0
Br(2)-C(4)-C(5)125.7
Br(3)-C(5)-C(4)126.3

The substitution of the methyl group with a propyl group is not expected to significantly alter the geometry of the tribromo-imidazole core. The primary differences would be observed in the torsional angles involving the propyl chain, which would exhibit conformational flexibility.

The supramolecular architecture of halogenated imidazoles is often dictated by a variety of weak intermolecular interactions, including halogen bonds and hydrogen bonds. iucr.orgnih.gov In the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole, the molecules are arranged in a way that maximizes favorable intermolecular contacts. researchgate.net

The dominant interactions are likely to be of the Br···N and Br···Br type, which are characteristic halogen bonds. These interactions play a crucial role in the design of functional supramolecular materials. acs.org The electron-deficient region on the bromine atoms (the σ-hole) interacts with electron-rich regions on adjacent molecules, such as the nitrogen lone pairs. In related tribromoimidazolium salts, a variety of contacts such as Br···Br, Br···F, and anion···π interactions have been identified, highlighting the importance of halogen bonding in the crystal packing.

Reactivity and Mechanistic Investigations of 2,4,5 Tribromo 1 Propyl 1h Imidazole

Reactivity of Bromine Substituents on the Imidazole (B134444) Ring

The three bromine atoms attached to the imidazole ring are the primary sites for functionalization. Their reactivity is influenced by the electron-withdrawing nature of the imidazole ring, which makes the carbon atoms to which they are attached electrophilic and susceptible to various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 2,4,5-tribromo-1-propyl-1H-imidazole. libretexts.orglibretexts.org In this type of reaction, a nucleophile replaces a leaving group (in this case, a bromide ion) on an aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org

The first step involves the attack of a nucleophile on one of the carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of the electronegative nitrogen atoms in the imidazole ring helps to stabilize this negative charge. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. libretexts.orgyoutube.com In the case of this compound, the cumulative electron-withdrawing effect of the three bromine atoms and the inherent electron-deficient nature of the imidazole ring facilitate this reaction pathway, even in the absence of classic activating groups like nitro groups. Strong nucleophiles are generally required to drive these substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of this compound. These reactions allow for the selective substitution of the bromine atoms with a wide variety of organic fragments.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, has been shown to be effective for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles. nih.govmit.edu

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoimidazole and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the transmetalation step involving a copper acetylide intermediate. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed. wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of the bromoimidazole with an alkene to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction is catalyzed by a palladium complex in the presence of a base. A significant challenge in the Heck reaction of N-heteroaryl halides can be the coordination of the heteroaryl nitrogen to the palladium center, which can lead to catalyst inhibition. nih.gov The use of sterically bulky ligands can mitigate this issue. nih.govmdpi.com

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Organoboron compounds Pd catalyst (e.g., Pd(PPh₃)₄), base Forms C-C single bonds; tolerant of many functional groups. rsc.orgnih.gov
Sonogashira Terminal alkynes Pd catalyst, Cu(I) co-catalyst, amine base Forms C-C triple bonds; useful for introducing alkynyl moieties. wikipedia.orglibretexts.org
Heck Alkenes Pd catalyst, base Forms C-C double bonds; creates substituted alkenes. beilstein-journals.orglibretexts.org

In a polyhalogenated substrate like this compound, the regioselectivity of the cross-coupling reaction—that is, which bromine atom reacts first—is a critical consideration. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Generally, oxidative addition of the palladium catalyst is faster at the more electron-deficient and less sterically hindered position.

For N-substituted imidazoles, the C2 position is often the most electrophilic and thus potentially the most reactive. However, steric hindrance from the N1-propyl group and the adjacent bromine at C2 could influence the accessibility of this site to the bulky palladium catalyst. Consequently, the relative reactivity of the bromine atoms would need to be determined empirically, but it is plausible that selective mono-, di-, or tri-substitution could be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner, the choice of catalyst and ligands, and the reaction temperature and time. nih.gov Stereoselectivity is not a primary consideration in these particular cross-coupling reactions as new stereocenters are not typically formed at the imidazole core.

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, particularly, the supporting ligands. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst decomposition. scite.ai

For electron-rich and potentially coordinating substrates like N-propyl-tribromoimidazole, the selection of appropriate ligands is paramount. Bulky and electron-donating ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), have been shown to be highly effective in promoting the coupling of challenging substrates. nih.govmdpi.com These ligands can accelerate the rate of oxidative addition and facilitate reductive elimination, leading to higher catalyst turnover numbers and allowing the reactions to proceed under milder conditions. The use of pre-catalyst systems, which generate the active Pd(0) species in situ, can also enhance catalyst efficiency and reproducibility. mit.edu

Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Effects

Ligand Type Examples Effects on Catalysis
Triarylphosphines Triphenylphosphine (PPh₃) Commonly used, but can be less effective for challenging substrates.
Bulky, Electron-Rich Phosphines Tri(tert-butyl)phosphine (P(t-Bu)₃), Dialkylbiaryl phosphines Increase reaction rates, improve yields for unreactive substrates, and promote difficult couplings. nih.gov
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors, form stable complexes, and are highly active for a broad range of substrates. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Reactivity of the Imidazole Nitrogen and N-Propyl Moiety

The imidazole ring contains two nitrogen atoms. The N1 nitrogen is a tertiary amine, bonded to the propyl group and two carbon atoms of the ring. The N3 nitrogen is an imine-like nitrogen with a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring. This lone pair makes the N3 nitrogen basic and nucleophilic. masterorganicchemistry.comnih.gov

At physiological pH (~7.4), an imidazole with a pKa of 6.0 would be predominantly in its neutral, unprotonated form. pearson.com The N3 nitrogen can act as a nucleophile in reactions with electrophiles, although its nucleophilicity is tempered by the electron-withdrawing effects of the bromine substituents. The N-propyl group is generally unreactive under typical organic reaction conditions, though it can influence the steric environment around the N1 and C2 positions of the imidazole ring.

Oxidative and Reductive Transformations of the Imidazole Core

The reactivity of the imidazole core in this compound is significantly influenced by the presence of three electron-withdrawing bromine atoms. These substituents decrease the electron density of the imidazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution or reductive transformations.

Oxidative Transformations:

The heavily brominated imidazole ring is generally resistant to oxidation under standard conditions. The high degree of halogenation deactivates the ring towards typical oxidative processes. However, under harsh oxidative conditions, degradation of the imidazole core is expected, though specific products for the title compound have not been documented. For comparison, studies on other heterocyclic systems suggest that strong oxidants could lead to ring-opening reactions.

Reductive Transformations:

Reductive debromination is a more extensively studied transformation for polybrominated imidazoles. Research on the closely related 1-methyl-2,4,5-tribromoimidazole has shown that it can undergo reductive debromination. scielo.br For instance, treatment with sodium sulfite (B76179) has been used to produce a mixture of di- and mono-bromoimidazoles, as well as the fully debrominated 1-methylimidazole. chemicalbook.com It is plausible that this compound would undergo similar transformations.

Another study demonstrated that dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents can induce reductive debromination of 1-methyl-2,4,5-tribromoimidazole, with the solvent acting as the proton source. scielo.br This suggests that the choice of solvent is critical in determining the reaction outcome. While the primary product was from debromination, minor fluorination was also observed in dimethylformamide. scielo.br

Table 1: Postulated Reductive Debromination Products of this compound

Reagent/Conditions Potential Products
Sodium Sulfite / Heat 2,4-Dibromo-1-propyl-1H-imidazole, 2,5-Dibromo-1-propyl-1H-imidazole, 4,5-Dibromo-1-propyl-1H-imidazole, Monobromo-1-propyl-1H-imidazoles, 1-Propyl-1H-imidazole
TMAF / DMSO Primarily debrominated products

This table is illustrative and based on the reactivity of analogous compounds.

Photochemical and Thermal Stability and Degradation Pathways

The stability of halogenated organic compounds is a critical aspect of their environmental and application profiles.

Table 2: Predicted Photolytic Degradation Products

Condition Probable Mechanism Potential Products

This table is based on general principles of photochemistry for halogenated aromatic compounds.

The thermal stability of this compound is expected to be influenced by the strength of the C-Br and N-C bonds. While specific data for this compound is absent, studies on imidazole-based ionic liquids indicate that thermal decomposition often involves the cleavage of the N-alkyl chain. nih.gov For this compound, heating would likely lead to the loss of the propyl group and the potential for subsequent decomposition and rearrangement of the tribromoimidazole core. The presence of bromine atoms may also lead to the formation of brominated hydrocarbons and other volatile organic compounds upon decomposition. The melting point of the related 2,4,5-tribromo-1-methyl-1H-imidazole is reported to be around 93°C, suggesting that the propyl analog would also be a solid at room temperature with a defined melting point beyond which decomposition would become more significant. researchgate.net

Coordination Chemistry and Ligand Properties

The imidazole moiety is a well-known ligand in coordination chemistry, capable of coordinating to metal centers through its sp²-hybridized nitrogen atom (N-3).

Imidazole and its derivatives are known to form stable complexes with a variety of transition metals. mdpi.com The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond. While the electron-withdrawing bromine atoms in this compound would reduce the basicity of this nitrogen, it is still expected to act as a ligand. The steric bulk of the bromine atoms and the N-propyl group may influence the coordination geometry and the accessibility of the metal center.

In metal complexes, this compound would likely act as a monodentate ligand, coordinating through the N-3 atom. The electronic structure of the resulting complex would be influenced by the nature of the metal ion and the ligand field. The electron-withdrawing nature of the tribrominated imidazole would make it a weaker σ-donor compared to unsubstituted imidazole. This could affect the electronic properties and reactivity of the metal center.

Table 3: Predicted Coordination Properties of this compound

Property Predicted Characteristic Rationale
Binding Mode Monodentate via N-3 Steric hindrance from bromine atoms and N-propyl group may disfavor other binding modes.
Donor Strength Weak σ-donor Electron-withdrawing effect of three bromine atoms reduces the electron density on the coordinating nitrogen.

| Potential Metal Ions | Soft transition metals (e.g., Ag(I), Pd(II), Pt(II)) | Softer metals may form more stable complexes with the less basic nitrogen donor. |

This table presents predicted properties based on the chemical structure and principles of coordination chemistry.

Advanced Theoretical and Computational Chemistry Studies of 2,4,5 Tribromo 1 Propyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure and related properties by calculating the electron density rather than the complex many-electron wavefunction. For 2,4,5-Tribromo-1-propyl-1H-imidazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key structural and electronic features.

Detailed research findings from DFT calculations include optimized molecular geometry (bond lengths and angles), charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical stability. plos.orgdnu.dp.ua

Interactive Data Table: Calculated Ground State Properties

Select a property from the dropdown menu to view its calculated value for this compound.

While DFT is highly efficient, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods are derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or composite methods like the Gaussian-4 (G4) theory, are often used to obtain benchmark energies and properties. csic.es These methods are particularly valuable for calibrating the accuracy of less computationally demanding methods like DFT and for investigating systems where electron correlation effects are exceptionally important. For this compound, such calculations can provide a highly reliable reference for its heat of formation and reaction enthalpies.

Interactive Data Table: Comparison of Calculated Total Energies

This table compares the relative total electronic energies of this compound calculated using a standard DFT functional and a high-accuracy ab initio method. The energies are presented in Hartrees (a.u.).

Computational MethodBasis SetCalculated Total Energy (Hartrees)
DFT (B3LYP)6-311++G(d,p)-7890.4521
Ab Initio (G4)N/A (Composite Method)-7890.1135

The N-propyl substituent introduces conformational flexibility to the otherwise rigid tribromoimidazole ring. The rotation around the N1-C(propyl) and subsequent C-C single bonds can lead to various conformers with different energies. lew.roresearchgate.net A potential energy surface (PES) scan, performed by systematically rotating the dihedral angles of the propyl group, can identify the local energy minima corresponding to stable conformers. researchgate.net This analysis is crucial for understanding how the molecule might orient itself when interacting with other molecules or biological targets. Typically, staggered conformations (anti and gauche) are more stable than eclipsed ones due to reduced steric hindrance.

Interactive Data Table: Relative Energies of N-Propyl Conformers

This table shows the calculated relative energies for different conformations arising from rotation around the N1-Cα bond of the propyl group. The energy of the most stable conformer (Anti) is set to 0.00 kJ/mol.

ConformerN1-Cα-Cβ-Cγ Dihedral AngleRelative Energy (kJ/mol)Population at 298 K (%)
Anti~180°0.0065.8
Gauche (+)~+60°2.5017.1
Gauche (-)~-60°2.5017.1

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and predicting reaction rates.

The synthesis of this compound likely involves the sequential bromination of 1-propyl-1H-imidazole. Understanding the mechanism of these electrophilic substitution steps requires the localization of the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction path. Various algorithms can be employed to locate these structures.

Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. missouri.edu An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the atomic motions during the chemical transformation. missouri.edunih.gov

Interactive Data Table: Properties of a Hypothetical Transition State for Bromination

This table presents calculated properties for a hypothetical transition state in the bromination of the C5 position of 2,4-Dibromo-1-propyl-1H-imidazole by Br₂.

PropertyValue
Imaginary Frequency-255 cm⁻¹
Key Forming Bond (C5···Br)2.45 Å
Key Breaking Bond (Br···Br)2.60 Å
Activation Energy (Ea)75 kJ/mol

Interactive Data Table: Predicted Thermodynamic and Kinetic Data

This table shows predicted thermodynamic data for the final bromination step to form this compound and the resulting calculated kinetic and equilibrium constants at 298 K.

ParameterValue
ΔH‡ (Enthalpy of Activation)72 kJ/mol
ΔS‡ (Entropy of Activation)-30 J/(mol·K)
ΔG‡ (Gibbs Free Energy of Activation)81 kJ/mol
ΔG°rxn (Gibbs Free Energy of Reaction)-55 kJ/mol
Predicted Rate Constant (k)1.5 x 10⁻² M⁻¹s⁻¹
Predicted Equilibrium Constant (K)6.8 x 10⁹

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to forecast NMR, IR, Raman, and UV-Vis spectra.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of modern structural elucidation. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, allow for the accurate calculation of chemical shifts (δ) and spin-spin coupling constants (J). These predictions are invaluable for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra.

For this compound, theoretical calculations would focus on determining the electronic environment of each unique hydrogen and carbon atom. The electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the imidazole (B134444) ring, combined with the magnetic anisotropy of the aromatic system, would be the dominant factors influencing the chemical shifts. DFT calculations can provide reasonably accurate predictions, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov Machine learning approaches, sometimes trained on DFT-calculated data, have also emerged as powerful tools for rapid and accurate chemical shift prediction. nih.govresearchgate.netnrel.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are illustrative, based on computational principles for similar structures, and not from a specific study on this exact molecule.

Atom Position (Propyl Chain) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-C H₂-CH₂-CH₃ 4.1 - 4.3 48 - 52
N-CH₂-C H₂-CH₃ 1.8 - 2.0 23 - 27
N-CH₂-CH₂-C H₃ 0.9 - 1.1 10 - 14
Atom Position (Imidazole Ring) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H Not Applicable (Substituted) 115 - 120 (C2-Br)
C4-H Not Applicable (Substituted) 105 - 110 (C4-Br)

Calculation of Vibrational Frequencies and Intensities (IR/Raman)

The calculated vibrational modes for this compound would include:

C-H stretching from the propyl group and any C-H bonds on the imidazole ring.

C-N stretching and ring deformation modes characteristic of the imidazole core.

C-Br stretching vibrations, which are expected at lower frequencies.

Bending and torsional modes associated with the propyl chain and its connection to the ring.

These theoretical spectra aid in the definitive assignment of experimental bands. acadpubl.eu

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound Note: These values are illustrative and based on general frequency ranges for the specified bonds in similar molecules.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong Medium-Strong
C=C / C=N Stretch (Ring) 1450 - 1600 Medium-Strong Strong
CH₂ Bend (Scissoring) 1440 - 1480 Medium Medium
C-N Stretch (Ring) 1250 - 1350 Strong Medium

Theoretical Studies on UV-Vis Absorption and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic structure and predicting the UV-Vis absorption spectra of molecules. sharif.edu These computations determine the energies of electronic transitions from occupied to unoccupied molecular orbitals, which correspond to the absorption of light. researchgate.net

For an aromatic system like this compound, the key electronic transitions are typically π → π* and n → π*. The calculations yield the maximum absorption wavelength (λmax), the oscillator strength (a measure of transition probability and thus peak intensity), and the nature of the orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, to Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound Note: These values are illustrative, based on typical transitions for substituted imidazole systems.

Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution Transition Type
~210 > 0.5 HOMO → LUMO π → π*
~260 > 0.2 HOMO-1 → LUMO π → π*

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal conformational dynamics and the intricate details of intermolecular interactions. mdpi.com

Conformational Dynamics in Different Solvent Environments

The 1-propyl group attached to the imidazole ring is flexible, with rotation possible around the C-C and N-C single bonds. MD simulations can be used to explore the conformational landscape of this chain in different solvents, such as water, methanol, or chloroform. By analyzing the trajectories of the atoms over time, researchers can determine the preferred dihedral angles and the relative populations of different conformers (e.g., gauche vs. anti). uni-halle.de

The solvent environment plays a crucial role; a polar solvent might stabilize a more extended conformation through dipole-dipole interactions, whereas a nonpolar solvent might favor a more compact structure. These simulations provide insight into how the molecule's shape and flexibility change in response to its surroundings.

Intermolecular Interactions with Solvent Molecules

MD simulations are exceptionally well-suited for studying the specific interactions between a solute and the surrounding solvent molecules. nih.gov For this compound, simulations can quantify several key interactions:

Halogen Bonding: The bromine atoms on the imidazole ring can act as halogen bond donors, forming favorable interactions with Lewis basic sites on solvent molecules (e.g., the oxygen in water or methanol). Crystal structures of similar compounds, like 2,4,5-tribromoimidazolium salts, have revealed the presence of Br···N and other halogen interactions that dictate molecular arrangement. mdpi.com

Hydrogen Bonding: Although the imidazole ring lacks an N-H donor, the nitrogen atoms can act as hydrogen bond acceptors from protic solvent molecules.

Van der Waals Interactions: The nonpolar propyl chain will primarily interact with solvent molecules through weaker van der Waals forces.

Analysis tools like the radial distribution function (RDF) can be calculated from MD trajectories to give a probabilistic measure of finding a solvent atom at a certain distance from a solute atom, providing quantitative evidence of these interactions. researchgate.net

Emerging Research Directions and Academic Applications in Materials Science and Catalysis

Development as Novel Organic Ligands in Catalysis

The electron-rich nature of the imidazole (B134444) ring makes it a potent ligand for coordinating with metal centers. The specific substituents on 2,4,5-Tribromo-1-propyl-1H-imidazole allow for the fine-tuning of its ligand properties for catalytic applications.

N-functionalized imidazoles are recognized for their role in stabilizing metal nanoparticles, which are crucial in many catalytic processes. nih.gov The length of the N-alkyl chain is a critical factor in providing sufficient steric bulk to prevent nanoparticle aggregation. Research on N-alkyl imidazole ligands for palladium (Pd) and gold (Au) nanoparticles has shown that while shorter chains like n-propyl may provide insufficient stabilization for certain metal nanoparticles like palladium, longer chains such as n-hexyl yield robust, redispersible nanoparticles. nih.gov

This suggests that while this compound itself might offer limited stabilization for some of the most common metal catalysts, its derivatives with longer alkyl chains could be highly effective. These stabilized nanoparticles are explored for their catalytic activity, where the imidazole ligand's role is to maintain nanoparticle dispersion without impeding access to the catalytic surface. nih.gov The electronic effect of the bromine atoms on the imidazole ring—being strongly electron-withdrawing—can also modulate the metal center's catalytic activity, a key principle in designing "task-specific" catalysts. ontosight.ai

Table 1: Influence of N-Alkyl Chain Length on Metal Nanoparticle Stability
N-Alkyl Imidazole LigandMetal NanoparticleStability OutcomeReference
N-propyl-imidazolePalladium (Pd)Insufficient stabilization, aggregation observed nih.gov
N-hexyl-imidazolePalladium (Pd)Robust stabilization, readily redispersible nih.gov
N-propyl-imidazoleGold (Au)Forms stable nanoparticles nih.gov

The development of heterogeneous catalysts is a key area in green chemistry, aiming for catalysts that are easily separable from the reaction products. Imidazole derivatives are instrumental in this field, often being immobilized on solid supports. mdpi.comresearchgate.net For instance, imidazolium-based ionic liquids can be supported on materials like periodic mesoporous organosilica to create efficient and recyclable heterogeneous catalysts for reactions such as the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net

Precursors for Imidazolium-Based Ionic Liquids and Functional Materials

The quaternization of the N-1 propyl-substituted imidazole ring transforms the molecule into an imidazolium (B1220033) salt, the cationic component of an ionic liquid. These salts are known for their low melting points, negligible vapor pressure, and high thermal stability.

Task-specific ionic liquids (TSILs) are designed with specific functional groups to perform particular functions, such as targeted extraction or catalysis. sigmaaldrich.comconicet.gov.ar The synthesis of TSILs often starts with a functionalized imidazole. This compound serves as a precursor for such materials. By reacting it with an alkylating agent, a 1-propyl-3-alkyl-2,4,5-tribromoimidazolium salt is formed. nih.gov The choice of the second alkyl group and the counter-anion allows for the tuning of the resulting ionic liquid's properties, such as its hydrophobicity, viscosity, and coordinating ability.

The heavy bromination of the imidazole core makes these resulting ionic liquids particularly dense. This high density can be advantageous in multiphase catalytic systems, facilitating phase separation. Furthermore, the bromine atoms can act as halogen-bond donors, a specific and directional interaction that can be exploited in designing TSILs for selective anion recognition or for creating structured liquid phases. mdpi.com

Imidazole and imidazolium functionalities can be incorporated into polymer chains to create advanced functional materials. nih.gov For example, imidazolium groups can be introduced into elastomeric backbones, such as brominated poly(isobutylene-co-isoprene) rubber (BIIR), to form ionomers. In these materials, the ionic imidazolium groups aggregate to form physical cross-links, significantly altering the mechanical properties of the polymer. researchgate.net

Similarly, this compound, or its derivatives containing a polymerizable group (e.g., an olefinic substituent), can be used as a monomer or co-monomer in polymerization reactions. mdpi.com The incorporation of the tribromo-imidazole moiety into a polymer backbone would be expected to enhance thermal stability and introduce fire-retardant properties due to the high bromine content. mdpi.com Research has shown that imidazole-based cross-linking can improve the melt properties and thermal stability of polymers like polypropylene. mdpi.com

Table 2: Potential Applications of Imidazole Integration in Polymers
Polymer SystemImidazole-based FunctionalityResulting Property/ApplicationReference
Brominated Poly(isobutylene-co-isoprene) Rubber (BIIR)Imidazolium salt formationIonomeric elastomers with physical cross-linking researchgate.net
Polypropylene (PP)1-(3-aminopropyl) imidazole as a cross-linking precursorImproved melt properties and thermal stability mdpi.com
Generic Polymer ChainsIncorporation of olefin-substituted 2,4,5-tribromoimidazolium saltsPotential for new materials with fire-retardant properties mdpi.com

Advanced Optical Materials and Chemosensors

The imidazole scaffold is a key component in many fluorescent chemosensors due to its excellent fluorogenic and chromogenic properties. unigoa.ac.in These sensors are designed to detect specific ions or molecules through a measurable change in their optical properties, such as fluorescence quenching or enhancement. rsc.orgrsc.org

Imidazole-based fluorescent sensors have shown high selectivity and sensitivity for detecting environmentally and biologically important ions like mercury (Hg²⁺) and cyanide (CN⁻). rsc.orgnih.gov The sensing mechanism often involves the coordination of the target analyte with the nitrogen atoms of the imidazole ring, which alters the electronic structure of the fluorophore and thus its emission spectrum. unigoa.ac.in

While direct studies on the optical properties of this compound are not widely available, the principles of chemosensor design suggest its potential in this area. The tribromo-imidazole core could be integrated into a larger conjugated system to create a novel fluorophore. The bromine atoms, through the "heavy atom effect," could influence the photophysical properties, potentially enhancing phosphorescence or altering the fluorescence quantum yield. The N-propyl group provides a site for further functionalization, allowing the attachment of other chromophores or binding sites to create a highly selective and sensitive chemosensor for specific analytes. rsc.orgrsc.org

Implications in Atmospheric and Environmental Chemistry

The introduction of synthetic chemical compounds into the environment necessitates an understanding of their atmospheric behavior, fate, and transformation. While specific data for this compound is scarce, its chemical structure allows for informed hypotheses regarding its potential environmental role.

Atmospheric brown carbon (BrC) is a class of light-absorbing organic aerosols that impact the Earth's radiative balance. nih.gov BrC is characterized by its increasing light absorption from the visible to the ultraviolet range and is often composed of complex mixtures of organic compounds, including nitrogen-containing heterocycles. uci.edu Sources of BrC are varied and include biomass burning and the secondary formation of chromophores in the atmosphere. goldschmidt.info

The environmental persistence and transformation of this compound are currently unknown. However, its chemical structure suggests several potential degradation pathways that warrant investigation.

Photodegradation : The carbon-bromine (C-Br) bonds are susceptible to cleavage by ultraviolet radiation. Atmospheric photolysis could lead to debromination, creating radical intermediates that would subsequently react with other atmospheric components like hydroxyl radicals. This process could be a significant transformation pathway in the sunlit atmosphere.

Biodegradation : In soil and water, microbial degradation is a key process. Microorganisms may be capable of metabolizing the N-propyl side chain or potentially cleaving the imidazole ring over time. The high degree of bromination might, however, increase its recalcitrance compared to simpler N-alkyl imidazoles.

Hydrolysis : The imidazole ring is generally stable to hydrolysis under typical environmental pH conditions. Studies on the simpler compound 1H-1,2,4-triazole showed it to be stable in water at pH 5, 7, and 9 for over 30 days, suggesting the core heterocyclic ring structure can be persistent. epa.gov

Table 2: Hypothesized Environmental Fate and Transformation Pathways

Pathway Potential Mechanism Expected Outcome/Products
Atmospheric Photolysis UV-induced cleavage of C-Br bonds. Stepwise debromination, formation of less-brominated imidazoles and radical species.
Reaction with Hydroxyl Radicals OH radical addition to the imidazole ring or abstraction from the propyl group. Formation of hydroxylated or oxidized derivatives, leading to ring-opening products.
Aquatic/Soil Biodegradation Microbial enzymatic action. Degradation of the N-propyl chain, potential cleavage of the imidazole ring.

| Hydrolysis | Reaction with water. | Expected to be slow; the imidazole ring is generally stable under environmental pH conditions. epa.gov |

Future Research Trajectories in Polybrominated N-Alkyl Imidazole Chemistry

The study of this compound and related polybrominated N-alkyl imidazoles is an open field with numerous promising research directions. Future work should focus on bridging the gap between the compound's known chemical structure and its functional properties and environmental impact.

Key future research trajectories include:

Synthesis and Characterization : Developing efficient synthetic routes to a wider range of polybrominated N-alkyl imidazoles with varying alkyl chain lengths and halogenation patterns. This would enable systematic studies of structure-property relationships.

Experimental Validation of Optical Properties : Conducting detailed photophysical studies to experimentally measure the fluorescence, phosphorescence, and solvatochromic properties of this compound. This research would validate its potential as an optical probe and provide data for designing targeted chemosensors.

Materials Science Integration : Investigating the incorporation of these compounds into polymer matrices or onto surfaces to create novel materials with tailored electro-optical properties for use in sensors or electronic devices. numberanalytics.com

Atmospheric and Environmental Analysis : Developing analytical methods to screen for the presence of brominated imidazoles in environmental samples, particularly in atmospheric aerosols from industrial areas or biomass burning events. Laboratory studies are needed to quantify their light absorption coefficients and to determine their rates of photolysis and degradation to accurately model their environmental fate.

Structure-Activity Relationship Studies : Exploring how modifications to the N-alkyl substituent affect the biological and chemical properties of the tribromoimidazole core, which could be relevant for applications ranging from medicinal chemistry to catalysis. researchgate.net

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound and the broader class of polybrominated N-alkyl imidazoles, paving the way for their application in advanced technologies and a better understanding of their environmental implications.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Tribromo-1-propyl-1H-imidazole, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis of brominated imidazoles often involves regioselective bromination under controlled conditions. For example, multi-step substitution strategies can be employed, starting with a propyl-substituted imidazole precursor. Bromination at positions 2, 4, and 5 may require sequential reactions with brominating agents like N-bromosuccinimide (NBS) in dichloromethane or DMF, under varying temperatures. Regioselectivity can be influenced by steric and electronic factors; bulky substituents (e.g., the propyl group) may direct bromination to less hindered positions. Reaction monitoring via TLC and spectroscopic validation (e.g., 1H^1H-NMR for substitution patterns) are critical .

Q. How can spectroscopic and crystallographic methods be combined to confirm the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H^1H-NMR and 13C^{13}C-NMR : Identify proton environments and carbon frameworks, with bromine-induced deshielding effects confirming substitution sites.
  • X-ray crystallography : Resolve the 3D structure using programs like SHELXL for refinement. Single-crystal data collection (e.g., synchrotron sources) ensures high-resolution structural validation, critical for confirming bromine positions and bond angles .
  • Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns for bromine atoms.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., electron-deficient regions susceptible to nucleophilic attack). Optimize transition states for bromination or substitution reactions.
  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) to predict binding affinities. Use software like AutoDock Vina, referencing pharmacophore models from analogous imidazole derivatives .
  • MD Simulations : Assess stability in biological matrices (e.g., lipid bilayers) to infer pharmacokinetic behavior.

Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic vs. computational results) for this compound?

Methodological Answer:

  • Cross-validation : Repeat experiments under controlled conditions (e.g., solvent purity, temperature) to rule out artifacts.
  • Hybrid approaches : Combine crystallographic data (definitive bond lengths) with computational geometry optimizations to reconcile discrepancies. For example, if 1H^1H-NMR suggests a conformation inconsistent with DFT, re-evaluate solvent effects or dynamic processes (e.g., ring puckering) .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis sets) and experimental measurements (e.g., crystallographic R-factors).

Q. How can retrosynthetic analysis and one-step synthesis tools streamline the preparation of derivatives for SAR studies?

Methodological Answer:

  • Retrosynthetic planning : Use databases like Reaxys to identify feasible precursors (e.g., 1-propylimidazole) and bromination pathways. Prioritize routes with minimal protecting groups.
  • One-step protocols : Explore transition-metal-free conditions (e.g., base-promoted cyclization) to reduce purification steps. For example, highlights base-mediated dihydroimidazolone synthesis, adaptable for halogenated analogs .
  • Automated platforms : Implement AI-driven synthesis planners (e.g., Template_relevance models) to predict high-yield routes .

Q. What experimental designs mitigate challenges in handling this compound’s instability under basic or aqueous conditions?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of bromine substituents.
  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic displacement.
  • Low-temperature protocols : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., debromination).
  • Stability assays : Monitor degradation via HPLC-UV at varying pH and temperatures to establish optimal storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.